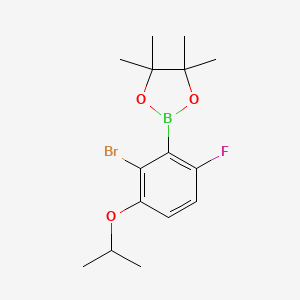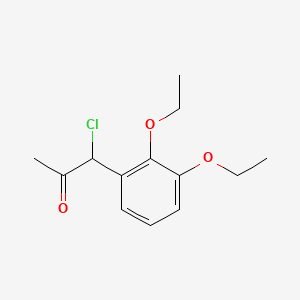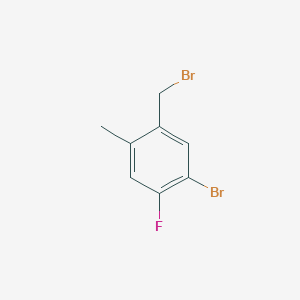
5-Bromo-4-fluoro-2-methylbenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-fluoro-2-methylbenzyl bromide is an organic compound with the molecular formula C8H7Br2F It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-methylbenzyl bromide typically involves the bromination of 4-fluoro-2-methylbenzyl alcohol. The reaction is carried out using bromine or a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-methylbenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Oxidation: Carried out in aqueous or organic solvents under reflux conditions.
Reduction: Conducted in anhydrous solvents under inert atmosphere to prevent moisture-sensitive reactions.
Major Products Formed
Nucleophilic Substitution: Produces substituted benzyl derivatives.
Oxidation: Yields 5-Bromo-4-fluoro-2-methylbenzoic acid.
Reduction: Results in 5-Bromo-4-fluoro-2-methylbenzyl alcohol.
Scientific Research Applications
5-Bromo-4-fluoro-2-methylbenzyl bromide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential drug candidates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-methylbenzyl bromide involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The presence of electron-withdrawing fluorine enhances the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. This compound can interact with various molecular targets, depending on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar structure but with an amino group instead of a bromomethyl group.
5-Bromo-2-fluoro-4-methylaniline: Another derivative with different substitution patterns on the benzene ring.
Uniqueness
5-Bromo-4-fluoro-2-methylbenzyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and methyl groups on the benzene ring makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C8H7Br2F |
|---|---|
Molecular Weight |
281.95 g/mol |
IUPAC Name |
1-bromo-5-(bromomethyl)-2-fluoro-4-methylbenzene |
InChI |
InChI=1S/C8H7Br2F/c1-5-2-8(11)7(10)3-6(5)4-9/h2-3H,4H2,1H3 |
InChI Key |
BLPBWORUCNGIIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CBr)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL](/img/structure/B14034303.png)
![4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)
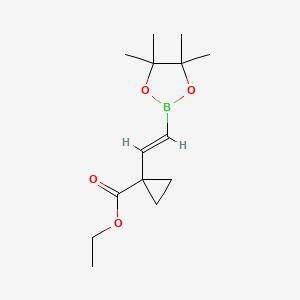
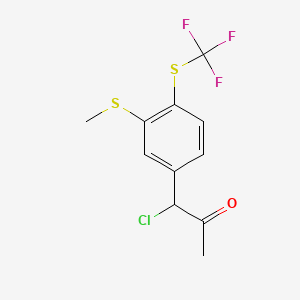
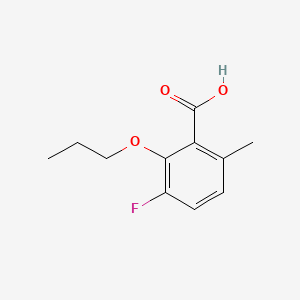
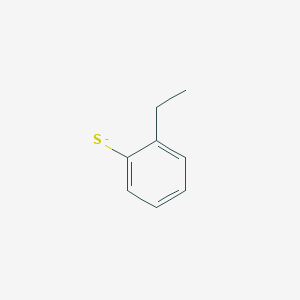
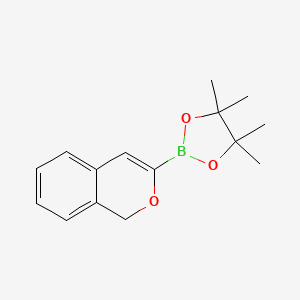
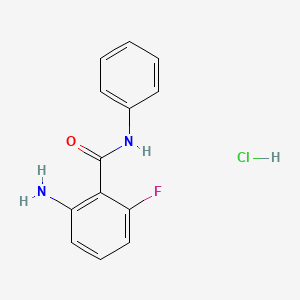
![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)
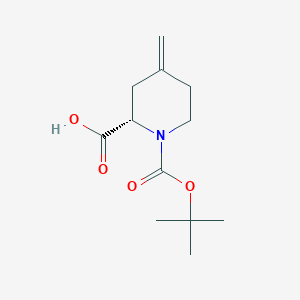

![1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14034361.png)
